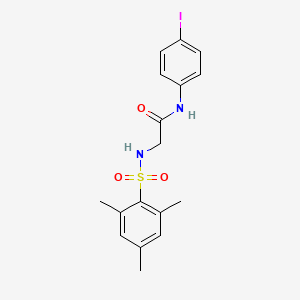
N~1~-2-biphenylyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Übersicht
Beschreibung
N~1~-2-biphenylyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as BMS-582949, is a small molecule inhibitor that targets the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (RTKs). It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, bone disorders, and metabolic disorders.
Wirkmechanismus
BMS-582949 acts as a competitive inhibitor of N~1~-2-biphenylyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamides, binding to the ATP-binding pocket of the receptor and preventing the activation of downstream signaling pathways. This leads to the inhibition of cell proliferation and survival, as well as the induction of apoptosis in cancer cells that are dependent on N~1~-2-biphenylyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide signaling.
Biochemical and Physiological Effects:
BMS-582949 has been shown to have potent anti-tumor activity in preclinical models of cancer, leading to the inhibition of tumor growth and metastasis. In addition, it has been shown to have beneficial effects on bone metabolism, leading to increased bone density and strength. It has also been shown to improve glucose tolerance and insulin sensitivity in preclinical models of type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of BMS-582949 is its specificity for N~1~-2-biphenylyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamides, which allows for targeted inhibition of N~1~-2-biphenylyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide-dependent signaling pathways. However, one of the limitations of BMS-582949 is its relatively low potency compared to other this compound inhibitors, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
For research on BMS-582949 include the development of more potent and selective N~1~-2-biphenylyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibitors, as well as the evaluation of its therapeutic potential in various disease models. In addition, further studies are needed to elucidate the mechanisms underlying its effects on bone metabolism and glucose homeostasis, as well as its potential applications in other disease areas.
Wissenschaftliche Forschungsanwendungen
BMS-582949 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, bone disorders, and metabolic disorders. It has been shown to inhibit the growth and survival of cancer cells that are dependent on N~1~-2-biphenylyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide signaling, making it a promising candidate for cancer therapy. In addition, BMS-582949 has been shown to have potential applications in the treatment of bone disorders, such as osteoporosis and osteoarthritis, as well as metabolic disorders, such as type 2 diabetes.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(2-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4S/c1-33-26-19-11-10-18-25(26)29(34(31,32)22-14-6-3-7-15-22)20-27(30)28-24-17-9-8-16-23(24)21-12-4-2-5-13-21/h2-19H,20H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEAKKNMTZUIUQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B3549627.png)
![4-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-3-nitrobenzaldehyde](/img/structure/B3549634.png)

![methyl 2-[(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzoate](/img/structure/B3549652.png)
![N-{3-[(4-ethoxy-3-nitrobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B3549655.png)
![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentylglycinamide](/img/structure/B3549663.png)
![dimethyl 4-[2-(benzyloxy)phenyl]-1-(4-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3549667.png)
![2-{[4-(4-ethoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B3549680.png)
![N-(2,3-dimethylphenyl)-2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B3549688.png)
![N~1~-2-biphenylyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3549694.png)
![N-(2,3-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3549697.png)
![N~2~-(2-chlorophenyl)-N~1~-(2,6-diethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3549709.png)
![2-[(5-benzyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B3549718.png)
![2-[5-(2-methoxyphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B3549724.png)